N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
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Overview
Description
N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.
Attachment of the Propanamide Moiety: The final step involves the reaction of the intermediate with 2,4-difluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(2,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide
Uniqueness
N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the difluorophenyl group. These structural features can influence its pharmacological properties and make it distinct from other similar compounds.
Properties
CAS No. |
923024-63-9 |
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Molecular Formula |
C19H21F2N3O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H21F2N3O/c20-15-6-7-18(17(21)14-15)22-19(25)8-9-23-10-12-24(13-11-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,22,25) |
InChI Key |
DMJRJVQNQXSWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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